4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol
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Overview
Description
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a fluorophenyl group, and a pyrazolyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an antibacterial and antioxidant agent.
Mechanism of Action
The mechanism of action of 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenol: This compound shares structural similarities but lacks the pyrazolyl group.
4-chloro-2-(4-fluorophenyl)phenol: Similar in structure but without the pyrazolyl group.
4-chloro-2-(5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol: Contains an oxadiazole ring instead of a pyrazole ring.
Uniqueness
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol is unique due to the presence of both the pyrazolyl and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
321534-47-8 |
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Molecular Formula |
C15H10ClFN2O |
Molecular Weight |
288.71 |
IUPAC Name |
4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19) |
InChI Key |
SRMJCIBGUOPXNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F |
solubility |
not available |
Origin of Product |
United States |
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